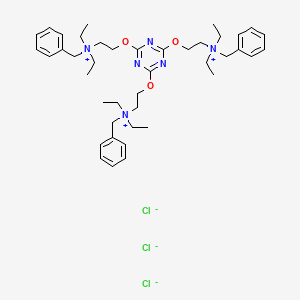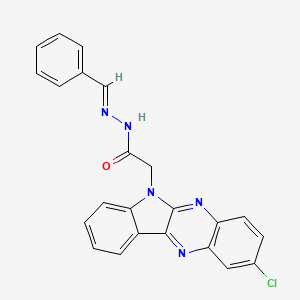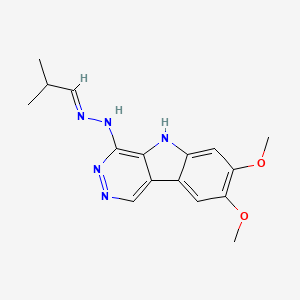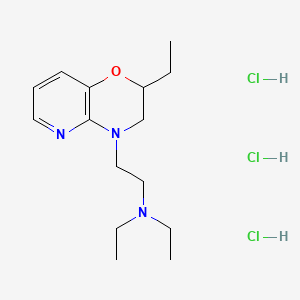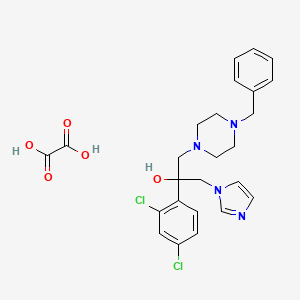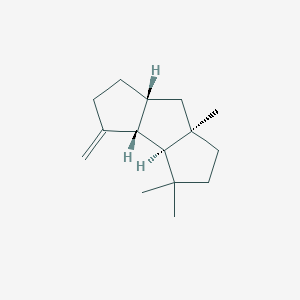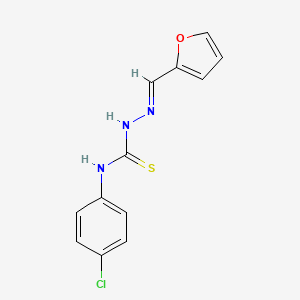
2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of thiosemicarbazones, which are derived from the reaction of thiosemicarbazide with aldehydes or ketones. Thiosemicarbazones have been extensively studied for their biological activities, including anticancer, antimicrobial, and antiviral properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone typically involves the condensation reaction between 2-furaldehyde and 4-(p-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated and stirred for several hours to ensure complete reaction .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use as a corrosion inhibitor and in the development of new materials.
作用机制
The mechanism of action of 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can form stable complexes with metal ions, disrupting the function of metalloenzymes and other metal-dependent pathways. This chelation mechanism is believed to contribute to its antimicrobial and anticancer activities .
相似化合物的比较
- 2-Furaldehyde, 4-(p-fluorophenyl)thiosemicarbazone
- 2-Furaldehyde, 4-(p-methylphenyl)thiosemicarbazone
- 2-Furaldehyde, 4-(p-nitrophenyl)thiosemicarbazone
Comparison: Compared to its analogs, 2
属性
CAS 编号 |
119033-83-9 |
|---|---|
分子式 |
C12H10ClN3OS |
分子量 |
279.75 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-[(E)-furan-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-3-5-10(6-4-9)15-12(18)16-14-8-11-2-1-7-17-11/h1-8H,(H2,15,16,18)/b14-8+ |
InChI 键 |
VKCFQLMMNPWNCW-RIYZIHGNSA-N |
手性 SMILES |
C1=COC(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)Cl |
规范 SMILES |
C1=COC(=C1)C=NNC(=S)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



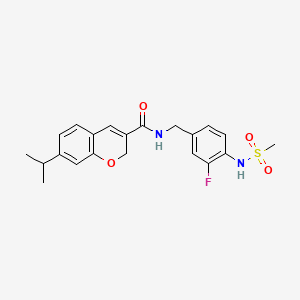
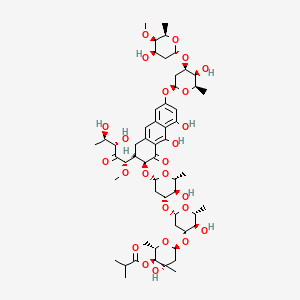
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)

